molecular formula C6H5ClN4O B1433768 2-Chloro-7-methyl-7H-purin-8(9H)-one CAS No. 1273315-19-7

2-Chloro-7-methyl-7H-purin-8(9H)-one

Cat. No. B1433768
CAS RN: 1273315-19-7
M. Wt: 184.58 g/mol
InChI Key: CPAAEGXEHWCCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-7-methyl-7H-purin-8(9H)-one” is a research chemical with the CAS number 1273315-19-7 . It has a molecular weight of 184.58 and a molecular formula of C6H5ClN4O .


Molecular Structure Analysis

The molecular structure of “2-Chloro-7-methyl-7H-purin-8(9H)-one” can be represented by the canonical SMILES string: CN1C2=CN=C(N=C2NC1=O)Cl . This represents the connectivity of atoms in the molecule but does not provide 3D structural information.

Scientific Research Applications

For detailed information and further reading on the applications of 2-Chloro-7-methyl-7H-purin-8(9H)-one in scientific research, particularly in the context of nucleic acid chemistry and molecular interactions, please refer to the following study:

  • Person, W., Szczepaniak, K., Szcześniak, M., Kwiatkowski, J. S., Hernandez, L., & Czerminski, R. (1989). Tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria. Journal of Molecular Structure, 194, 239-258. Link to the studyThis study provides insights into the fundamental chemical properties and the scientific relevance of compounds like 2-Chloro-7-methyl-7H-purin-8(9H)-one, highlighting its role in understanding molecular interactions and stability in biological systems.

Safety and Hazards

“2-Chloro-7-methyl-7H-purin-8(9H)-one” is classified as dangerous with the signal word “Danger” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 . The hazard statements include H301, H311, and H331 .

properties

IUPAC Name

2-chloro-7-methyl-9H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-11-3-2-8-5(7)9-4(3)10-6(11)12/h2H,1H3,(H,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAAEGXEHWCCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C(N=C2NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-7-methyl-7H-purin-8(9H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-7-methyl-7H-purin-8(9H)-one
Reactant of Route 3
2-Chloro-7-methyl-7H-purin-8(9H)-one
Reactant of Route 4
2-Chloro-7-methyl-7H-purin-8(9H)-one
Reactant of Route 5
2-Chloro-7-methyl-7H-purin-8(9H)-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-7-methyl-7H-purin-8(9H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.